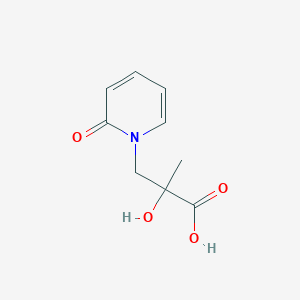

2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-hydroxy-2-methyl-3-(2-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-9(14,8(12)13)6-10-5-3-2-4-7(10)11/h2-5,14H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLHLNBYONOFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=CC1=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves the reaction of 2-oxo-1,2-dihydropyridine with 2-hydroxy-2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the pyridinone moiety can be reduced to form a hydroxyl group.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group in the pyridinone moiety may yield a secondary alcohol .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing pyridine rings exhibit antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and other autoimmune diseases .

Anticancer Properties

Preliminary studies have shown that 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Therapeutic Potential

The compound's unique structure allows it to interact with biological targets effectively. Some notable therapeutic areas include:

Neuroprotection

Given its antioxidant properties, this compound may protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Liver Health

Research has indicated potential benefits in liver health, particularly in combating liver fibrosis by modulating cellular pathways involved in fibrosis development .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A (2024) | Demonstrated antioxidant activity in vitro | Potential use in dietary supplements |

| Study B (2024) | Inhibition of pro-inflammatory cytokines | Treatment of inflammatory diseases |

| Study C (2024) | Induced apoptosis in cancer cell lines | Development of anticancer therapies |

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

- The target compound’s dihydropyridinone ring may confer unique electronic properties compared to the chlorinated phenyl groups in Compounds 1–3.

- Chlorinated derivatives exhibit selective antimicrobial activity, whereas the target compound’s biological profile remains unexplored .

Pesticide-Related Propanoic Acid Derivatives

Several propanoic acid derivatives are used as herbicides, such as haloxyfop and fluazifop, which share structural motifs with the target compound:

Key Differences :

- Herbicidal compounds like haloxyfop incorporate phenoxy groups and pyridine/trifluoromethyl substituents, targeting plant lipid biosynthesis . The target compound’s dihydropyridinone ring may interact with different biological targets.

Flavor and Aroma Compounds

Propanoic acid derivatives are prevalent in food chemistry. For example, 3-(methylthio)propanoic acid esters contribute to pineapple aroma :

Key Differences :

- Flavor compounds prioritize volatility (ester functional groups), whereas the target compound’s hydroxyl and dihydropyridinone groups suggest non-volatile applications.

Pharmaceutical Impurities and Analogs

Propanoic acid derivatives are common in pharmaceuticals, both as active ingredients and impurities:

Key Differences :

Biological Activity

2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid, also known as a pyridinyl propanoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both hydroxyl and carbonyl functional groups, contributing to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C10H13NO4. Its structure can be represented as follows:

This compound exhibits a complex arrangement that facilitates various interactions with biological targets.

Pharmacological Properties

Research indicates that the compound possesses several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anticancer Potential : Similar compounds in the hydroxypyridinone family have shown promise in anticancer applications by acting as metal chelators. This mechanism can disrupt metal-dependent processes in cancer cells, leading to increased apoptosis and reduced proliferation .

- Neuroprotective Effects : Some studies have indicated that related compounds may protect neuronal cells from degeneration, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Antioxidant Studies : A study investigating the antioxidant capacity of phenolic compounds found that derivatives similar to this compound exhibited significant free radical scavenging activity, indicating their potential as protective agents against oxidative damage .

- Cancer Cell Line Testing : In vitro assays conducted on various cancer cell lines demonstrated that certain hydroxypyridinone derivatives could inhibit cell growth and induce apoptosis. For instance, compounds targeting the iron metabolism pathways were particularly effective against melanoma and colorectal cancer cells .

- Neuroprotection : Research has shown that some pyridinone derivatives can mitigate neuronal cell death induced by toxic agents such as 6-hydroxydopamine (6-OHDA), highlighting their potential in treating conditions like Parkinson's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Metal Chelation : The ability to chelate metals plays a crucial role in its anticancer activity. By binding to essential metals like iron, these compounds can alter cellular metal homeostasis and induce cytotoxic effects in malignant cells .

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are thought to arise from the ability of these compounds to scavenge ROS, thereby protecting cellular components from oxidative damage.

Data Summary

| Property | Observations |

|---|---|

| Molecular Formula | C10H13NO4 |

| Antioxidant Activity | Significant scavenging activity |

| Anticancer Activity | Inhibits growth in various cancer cell lines |

| Neuroprotective Effects | Protects against neurotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.